5-Lipoxygenase Pathway Inhibition: CI-922 vs. BW-755C, Proxicromil, and NDGA in Human Leukocytes
In a head-to-head comparative study using human leukocytes, CI-922 inhibited the formation of 5-HETE and LTB4 with potency equipotent to BW-755C and approximately four-fold greater than proxicromil. CI-922 was selective for the 5-lipoxygenase pathway, showing weak inhibition of PGE2 formation in bovine seminal vesicles, unlike the dual cyclooxygenase/lipoxygenase inhibitor BW-755C [1]. This selectivity profile differs markedly from NDGA, which is a broader lipoxygenase inhibitor with distinct potency rank-order [2].
| Evidence Dimension | Inhibition of 5-HETE and LTB4 formation in human leukocytes |
|---|---|
| Target Compound Data | CI-922: equipotent to BW-755C; approximately 4-fold more potent than proxicromil |
| Comparator Or Baseline | BW-755C (equipotent); Proxicromil (4-fold less potent); NDGA (reference lipoxygenase inhibitor) |
| Quantified Difference | 4-fold greater potency over proxicromil (5-lipoxygenase pathway); equipotent to BW-755C but with greater 5-LO vs. COX selectivity |
| Conditions | In vitro arachidonic acid metabolism in human peripheral blood leukocytes; PGE2 assay in bovine seminal vesicle microsomes |
Why This Matters
Researchers requiring selective 5-lipoxygenase pathway inhibition without concurrent cyclooxygenase suppression should select CI-922 over the dual inhibitor BW-755C, as CI-922 provides cleaner mechanistic dissection.
- [1] Boctor AM, Eickholt M, Pugsley TA. Effect of CI-922, a potential new antiallergy agent, on arachidonic acid metabolism in vitro. Inflammation. 1986 Dec;10(4):435-41. DOI: 10.1007/BF00915827. View Source
- [2] Salari H, Braquet P, Borgeat P. Comparative effects of indomethacin, acetylenic acids, 15-HETE, nordihydroguaiaretic acid and BW755C on the metabolism of arachidonic acid in human leukocytes and platelets. Prostaglandins Leukot Med. 1984 Jan;13(1):53-60. DOI: 10.1016/0262-1746(84)90102-1. View Source
